molecular formula C23H29BrN2O7 B5083946 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate

1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate

Cat. No. B5083946
M. Wt: 525.4 g/mol
InChI Key: ITWSDYGYDWJBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the piperazine family. BZP has been widely used in scientific research due to its unique properties as a stimulant and psychoactive drug.

Mechanism of Action

1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also blocks the reuptake of these neurotransmitters, leading to an accumulation of dopamine and serotonin in the synaptic cleft. This results in increased activity of the dopaminergic and serotonergic systems, leading to increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and dry mouth. 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has been shown to have a similar effect on the brain as amphetamines, leading to increased alertness, energy, and euphoria. However, 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has a shorter half-life than amphetamines, which makes it less addictive.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has several advantages for use in lab experiments. It is easy to synthesize and has a well-characterized mechanism of action. 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate is also relatively safe compared to other stimulants, such as amphetamines. However, 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has several limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate. One area of research is to study its long-term effects on the brain and behavior. Another area of research is to develop new analogs of 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate that have improved properties, such as a longer half-life or a more specific mechanism of action. 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate could also be used as a starting point for the development of new drugs for the treatment of neurological disorders, such as attention deficit hyperactivity disorder or depression.
Conclusion:
In conclusion, 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate is a synthetic compound that has been widely used in scientific research due to its unique properties as a stimulant and psychoactive drug. 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has a well-characterized mechanism of action and has been shown to increase dopamine and serotonin levels in the brain, leading to increased alertness, energy, and euphoria. 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has several advantages for use in lab experiments, but also has several limitations. There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate, including studying its long-term effects and developing new analogs for improved properties.

Synthesis Methods

1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate can be synthesized by reacting 2,4-dimethoxybenzyl chloride with 5-bromo-2-methoxybenzylamine in the presence of a base. The resulting intermediate is then reacted with piperazine to form 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate. The final product is obtained by reacting 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate with oxalic acid.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has been used in scientific research to study the effects of stimulants on the central nervous system. It has been shown to increase dopamine and serotonin levels in the brain, leading to increased alertness, energy, and euphoria. 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has also been used to study the effects of psychoactive drugs on behavior and cognition.

properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O3.C2H2O4/c1-25-19-6-4-16(21(13-19)27-3)14-23-8-10-24(11-9-23)15-17-12-18(22)5-7-20(17)26-2;3-1(4)2(5)6/h4-7,12-13H,8-11,14-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWSDYGYDWJBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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